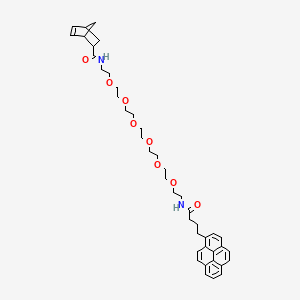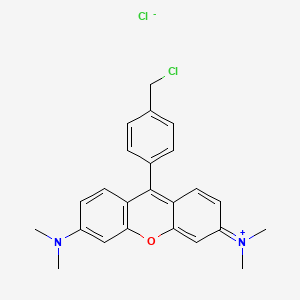
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid is a branched polyethylene glycol derivative with two propargyl groups and a terminal carboxylic acid. This compound is known for its reactivity with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry, resulting in a stable triazole linkage. The terminal carboxylic acid can also react with primary amino groups in the presence of activators to form a stable amide bond .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid typically involves the following steps:
Formation of PEG2-propargyl: This step involves the reaction of polyethylene glycol with propargyl bromide in the presence of a base such as potassium carbonate.
Coupling with 4-oxo-butanoic acid: The PEG2-propargyl is then coupled with 4-oxo-butanoic acid using a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form the final product
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of PEG2-propargyl: Using large reactors and optimized reaction conditions to maximize yield.
Efficient coupling with 4-oxo-butanoic acid: Employing high-efficiency coupling agents and continuous flow reactors to ensure consistent product quality
化学反应分析
Types of Reactions
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid undergoes several types of chemical reactions:
Click Chemistry: Reacts with azide-bearing compounds to form stable triazole linkages.
Amide Bond Formation: The terminal carboxylic acid reacts with primary amino groups to form stable amide bonds
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Click Chemistry: Uses copper sulfate and sodium ascorbate as catalysts.
Amide Bond Formation: Utilizes coupling agents like EDC or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA)
Major Products
Triazole Linkages: Formed from Click Chemistry reactions.
Amide Bonds: Resulting from reactions with primary amino groups
科学研究应用
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules for various biological assays.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
作用机制
The compound exerts its effects primarily through its ability to form stable triazole linkages and amide bonds. These reactions enable the conjugation of various molecules, enhancing their stability and functionality. The molecular targets and pathways involved include:
Azide-Alkyne Click Chemistry: Targets azide-bearing compounds to form triazole linkages.
Amide Bond Formation: Targets primary amino groups to form stable amide bonds
相似化合物的比较
Similar Compounds
- N-(Acid-PEG2)-N-bis(PEG2-propargyl)
- N-(Acid-PEG3)-N-bis(PEG3-propargyl)
- N-(Acid-PEG4)-N-bis(PEG4-propargyl)
Uniqueness
N,N-Bis(PEG2-propargyl)-N-4-oxo-butanoic acid is unique due to its specific combination of propargyl groups and a terminal carboxylic acid, which allows for versatile conjugation reactions. This makes it particularly useful in applications requiring stable linkages and enhanced molecular stability .
属性
IUPAC Name |
4-[bis[2-(2-prop-2-ynoxyethoxy)ethyl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO7/c1-3-9-23-13-15-25-11-7-19(17(20)5-6-18(21)22)8-12-26-16-14-24-10-4-2/h1-2H,5-16H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUNULSPMULNQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCN(CCOCCOCC#C)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate](/img/structure/B8115061.png)
![methyl (2S)-3-[4-[2-(2-aminoethoxy)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115075.png)

![methyl (2S)-3-[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B8115079.png)





